molecular formula C11H15N B3384814 7,8-Dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 57414-64-9

7,8-Dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B3384814
CAS No.: 57414-64-9
M. Wt: 161.24 g/mol
InChI Key: SYJAPAYHPAVPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Dimethyl-1,2,3,4-tetrahydroquinoline is a synthetic organic compound belonging to the 1,2,3,4-tetrahydroquinoline class, which is a prominent scaffold in medicinal chemistry and drug discovery . The tetrahydroquinoline structure is a common motif found in numerous biologically active natural products and pharmacologically relevant therapeutic agents . Derivatives of this core structure have been extensively studied and demonstrated a wide spectrum of significant biological activities, including potential as anticancer agents , antimicrobials , and treatments for neurodegenerative disorders . The specific dimethyl substitution at the 7 and 8 positions is designed to explore structure-activity relationships and modulate the compound's electronic properties, lipophilicity, and binding affinity for various biological targets. Researchers utilize this compound as a key synthetic intermediate or a core structural unit for the development of novel therapeutic agents, leveraging the rich pharmacology associated with the tetrahydroquinoline heterocycle . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-dimethyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8-5-6-10-4-3-7-12-11(10)9(8)2/h5-6,12H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJAPAYHPAVPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCCN2)C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation Techniques for Research on 7,8 Dimethyl 1,2,3,4 Tetrahydroquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignments

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (protons and carbons), their connectivity, and their spatial relationships, which is crucial for determining the conformation and stereochemistry of the flexible tetrahydroquinoline ring system.

While specific spectral data for 7,8-Dimethyl-1,2,3,4-tetrahydroquinoline is not extensively published, its NMR profile can be reliably predicted based on comprehensive studies of the parent 1,2,3,4-tetrahydroquinoline (B108954) and its derivatives. researchgate.netchemicalbook.comchemicalbook.com A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is used to unequivocally assign all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, strong correlations are expected between the protons on adjacent carbons in the saturated ring: H-2 with H-3, and H-3 with H-4. This helps to trace the spin system of the heterocyclic portion of the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For instance, the proton signal at C-2 would show a cross-peak with the C-2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. It is critical for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:

Correlations from the methyl protons (7-CH₃ and 8-CH₃) to the aromatic carbons C-7 and C-8, as well as adjacent carbons (C-6 and C-8a).

Correlations from the H-4 protons to the aromatic carbons C-5 and C-8a, linking the saturated ring to the benzene (B151609) moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial insights into the molecule's three-dimensional structure and conformation. For the tetrahydroquinoline ring, which typically adopts a half-chair conformation, NOESY can reveal the spatial relationships between axial and equatorial protons and their proximity to the aromatic and methyl substituents. researchgate.net

Predicted ¹H and ¹³C NMR Data

Based on analyses of related tetrahydroquinolines, a predicted set of chemical shifts can be compiled. The electron-donating methyl groups at C-7 and C-8 are expected to cause upfield shifts in the signals of nearby aromatic protons and carbons compared to the unsubstituted parent compound.

Interactive Table 1: Predicted NMR Chemical Shifts (δ) for this compound in CDCl₃

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (H to C)
1 (N-H) ~3.8-C2, C8a
2 ~3.3~47.0C3, C4, C8a
3 ~1.9~27.0C2, C4, C4a
4 ~2.7~22.5C3, C5, C8a
4a -~123.0-
5 ~6.8~127.0C4, C6, C8a
6 ~6.6~121.5C5, C7, C8
7 -~128.0-
8 -~135.0-
8a -~144.0-
7-CH₃ ~2.2~19.0C6, C7, C8
8-CH₃ ~2.1~14.0C7, C8, C8a

Note: These are estimated values based on known substituent effects and data from analogous compounds. Actual experimental values may vary.

Solid-State NMR (ssNMR) is a valuable technique for characterizing materials that are insoluble, amorphous, or polymorphic. While solution NMR provides data on the average conformation of a molecule, ssNMR can reveal structural details in the solid phase. For this compound, ssNMR could be applied to:

Distinguish between different crystalline forms (polymorphs) , which may exhibit distinct molecular conformations and packing arrangements.

Characterize the structure of non-crystalline or amorphous samples.

Study intermolecular interactions within the crystal lattice, such as hydrogen bonding involving the N-H group.

Mass Spectrometry (MS) for Mechanistic Interrogation and Reaction Monitoring

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula. For this compound, the molecular formula is C₁₁H₁₅N. HRMS can confirm this formula by distinguishing its exact mass from other potential formulas with the same nominal mass. rsc.org

Interactive Table 2: HRMS Data for this compound

Ion TypeMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺ C₁₁H₁₆N⁺162.12773
[M+Na]⁺ C₁₁H₁₅NNa⁺184.10967
[M]⁺˙ C₁₁H₁₅N⁺˙161.12045

Note: The protonated molecule [M+H]⁺ is commonly observed in electrospray ionization (ESI).

Tandem Mass Spectrometry (MS/MS) involves isolating an ion of interest (the precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide a fingerprint that is characteristic of the molecule's structure. Studies on related tetrahydroquinolines and isoquinolines reveal common fragmentation pathways. nih.govnih.gov For the protonated this compound ([M+H]⁺, m/z 162.1), a primary fragmentation would likely be the loss of a methyl radical (•CH₃) to form a stable ion at m/z 147.1. Another characteristic fragmentation in tetrahydroquinoline systems is a retro-Diels-Alder (RDA) reaction, which would involve the cleavage of the saturated ring.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, one can obtain a detailed map of electron density and thus determine bond lengths, bond angles, and torsional angles with very high precision.

Although a crystal structure for this compound itself is not publicly available, data from closely related structures, such as substituted tetrahydroisoquinolines, provide a clear indication of the expected structural parameters. mdpi.comnih.gov A crystal structure would confirm:

The conformation of the saturated ring , likely a distorted half-chair.

The precise bond lengths and angles of the entire molecule, reflecting the effects of the methyl substituents on the aromatic ring.

The intermolecular interactions in the solid state, such as N-H···N hydrogen bonding or π-π stacking between aromatic rings, which dictate the crystal packing.

Interactive Table 3: Typical Bond Lengths and Angles for Tetrahydroquinoline Scaffolds

ParameterTypical Value
Bond Length (Å)
C(sp³)-C(sp³)1.52 - 1.54 Å
C(sp³)-N1.46 - 1.48 Å
C(ar)-C(ar)1.38 - 1.41 Å
C(ar)-C(sp³)1.50 - 1.52 Å
C(ar)-N1.38 - 1.40 Å
Bond Angle (°)
C-N-C~112°
C-C-C (in sat. ring)~110-114°
C-C-C (in arom. ring)~118-121°

Note: Data derived from crystallographic studies of analogous heterocyclic compounds.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress Assessment

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural characterization of molecules like this compound. These methods probe the vibrational modes of molecular bonds, providing a unique spectral fingerprint that allows for the identification of functional groups and the tracking of chemical transformations.

Functional Group Analysis: The structure of this compound contains several distinct functional groups, each with characteristic vibrational frequencies. The tetrahydroquinoline core consists of a saturated piperidine (B6355638) ring fused to a benzene ring. Key features include the secondary amine (N-H) group, the aromatic C-H bonds, the aliphatic C-H bonds, the C-N bond, and the C=C bonds of the aromatic system.

FT-IR spectroscopy is particularly sensitive to polar bonds, making it ideal for observing the N-H and C-N stretching vibrations. The N-H stretching band for secondary amines typically appears as a single, moderate to weak peak in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl groups and the saturated ring appear just below 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring produce a series of sharp bands in the 1450-1600 cm⁻¹ region. nih.govmdpi.com

Raman spectroscopy, which relies on inelastic scattering of light, is highly sensitive to non-polar, symmetric bonds. It provides complementary information to FT-IR, being particularly effective for identifying the C=C bonds of the aromatic ring and the C-C backbone structure.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous structures like 1,2,3,4-tetrahydroquinoline and its derivatives. nih.govnist.gov

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Technique
N-H Stretch Secondary Amine 3300 - 3500 FT-IR
C-H Stretch (Aromatic) Aryl C-H 3000 - 3100 FT-IR, Raman
C-H Stretch (Aliphatic) Alkyl C-H 2850 - 2960 FT-IR, Raman
C=C Stretch Aromatic Ring 1450 - 1600 FT-IR, Raman
C-N Stretch Aryl Amine 1250 - 1360 FT-IR

Reaction Progress Assessment: FT-IR and Raman spectroscopy are invaluable for monitoring the synthesis of this compound in real-time. A common synthetic route involves the hydrogenation or reduction of a corresponding quinoline (B57606) or dihydroquinoline precursor. wikipedia.orgorganic-chemistry.org For instance, in a synthesis starting from 7,8-dimethylquinoline (B1340081), FT-IR spectroscopy can track the progress by monitoring the disappearance of the C=N stretching vibration of the quinoline ring and the concurrent appearance of the N-H stretching band of the resulting tetrahydroquinoline. Similarly, if the synthesis involves the reduction of a nitro group on a precursor molecule, the disappearance of the characteristic asymmetric and symmetric NO₂ stretching bands (typically around 1550 and 1350 cm⁻¹) would indicate the successful conversion to an amino group, a key step in some synthetic strategies. researchgate.netnih.gov This ability to assess reaction completion without sample isolation makes vibrational spectroscopy a highly efficient analytical method in synthetic chemistry.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Recognition and Characterization

While the parent this compound molecule is achiral and thus optically inactive, chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for the characterization of its chiral derivatives. Chirality can be introduced into the tetrahydroquinoline scaffold by substitution at positions C2, C3, or C4 of the heterocyclic ring, leading to the formation of enantiomers. The biological and pharmacological properties of such chiral molecules are often highly dependent on their specific stereochemistry. nih.gov

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com An achiral molecule absorbs both forms of light equally, yielding no CD signal. A chiral molecule, however, will absorb one component more strongly than the other at specific wavelengths corresponding to its electronic transitions (chromophores), resulting in a characteristic CD spectrum of positive or negative bands.

For chiral derivatives of this compound, the aromatic benzene ring acts as a chromophore. The electronic transitions within this ring, when perturbed by a nearby stereocenter, give rise to distinct CD signals. The resulting spectrum, often characterized by positive or negative peaks known as Cotton effects, serves as a unique fingerprint for a specific enantiomer. libretexts.org For example, research on the closely related 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline (B52993) has shown that its enantiomers exhibit mirror-image CD spectra, allowing for their unambiguous identification and the determination of enantiomeric excess. pharm.or.jp

Optical Rotatory Dispersion (ORD): ORD is the measurement of the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. libretexts.org While standard optical rotation is typically measured at a single wavelength (e.g., the sodium D-line at 589 nm), ORD curves provide more detailed structural information. An ORD spectrum displays a phenomenon known as the Cotton effect in the region of a chromophore's absorption band, where the optical rotation undergoes a rapid and dramatic change, often crossing the zero-rotation axis. libretexts.org A positive Cotton effect is observed when the rotation first increases to a maximum (a peak) before rapidly decreasing, while a negative Cotton effect shows an initial decrease to a minimum (a trough) followed by a sharp increase. researchgate.net

The sign and shape of the Cotton effect are directly related to the absolute configuration of the stereocenter(s) near the chromophore. By comparing the ORD spectra of unknown chiral tetrahydroquinoline derivatives with those of known configuration, it is possible to assign their absolute stereochemistry. researchgate.net

The table below presents illustrative data from related chiral tetrahydroquinoline and tetrahydroisoquinoline compounds, demonstrating how chiroptical data are reported and used for stereochemical assignment.

Table 2: Representative Chiroptical Data for Chiral Tetrahydroquinoline Analogs

Compound Specific Rotation [α]D Circular Dichroism (CD) Data Reference
(S)-3-Methyl-1,2,3,4-tetrahydroisoquinoline -45.8° (c=1.00, CHCl₃) Shows distinct negative and positive Cotton effects pharm.or.jp
(R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline +42.7° (c=1.01, CHCl₃) Exhibits a mirror-image CD spectrum to the (S)-enantiomer pharm.or.jp

Computational and Theoretical Studies of 7,8 Dimethyl 1,2,3,4 Tetrahydroquinoline

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to modern chemistry, enabling the detailed study of electron distribution and its influence on molecular behavior. For the tetrahydroquinoline framework, these calculations help predict stability, reactivity, and potential reaction pathways.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms (ground state geometry) and the associated electronic energy. For derivatives of tetrahydroquinoline (THQ), DFT methods, such as those employing the B3LYP functional with basis sets like 6-31++G**, are used to optimize molecular structures and analyze the electronic factors governing their properties. researchgate.net

Table 1: Illustrative DFT-Calculated Geometric Parameters for 7,8-Dimethyl-1,2,3,4-tetrahydroquinoline Note: This table presents hypothetical data based on typical values for related heterocyclic compounds, as specific experimental or calculated values for this exact molecule are not readily available in the cited literature.

ParameterBond/AngleCalculated Value
Bond LengthC7-C81.40 Å
N1-C21.46 Å
C4-C4a1.51 Å
C7-C(methyl)1.51 Å
C8-C(methyl)1.50 Å
Bond AngleC6-C7-C8120.5°
C2-N1-C8a118.0°
Dihedral AngleC8a-N1-C2-C3-45.0°

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameters, are often employed for higher accuracy, especially when calculating energy barriers for chemical reactions. These methods are computationally more intensive but can provide benchmark-quality data for transition states—the high-energy structures that exist transiently between reactants and products.

For reactions involving the tetrahydroquinoline scaffold, such as oxidation or electrophilic substitution, ab initio calculations can precisely map the energy profile of the reaction pathway. researchgate.net This allows for the determination of activation energies, which are critical for understanding reaction rates and mechanisms. For instance, a plausible mechanism for the formation of certain tetrahydroquinoline derivatives has been proposed based on ab initio quantum-chemical calculations. researchgate.net

Conformational Analysis and Energy Landscape Mapping through Molecular Mechanics and Dynamics Simulations

The non-aromatic portion of the this compound ring is flexible, allowing the molecule to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these conformers and the energy barriers between them.

Molecular mechanics (MM) provides a fast method to explore the conformational landscape. Studies on C-methyl-substituted tetrahydroisoquinolines, a related class of compounds, have used MM calculations to determine conformational equilibria, with results showing good agreement with experimental data. acs.org For this compound, MM could predict the preferred puckering of the saturated ring and the orientation of the methyl groups.

Molecular dynamics (MD) simulations go a step further by simulating the movement of atoms over time, providing a dynamic picture of conformational flexibility. MD simulations have been used to study various tetrahydroquinoline derivatives, often to understand their interaction with biological targets like enzymes. preprints.orgresearchgate.netmdpi.com These simulations reveal how the molecule behaves in a solution environment, mapping its energy landscape and identifying the most populated conformational states. preprints.orgresearchgate.net

Elucidation of Reaction Mechanisms and Transition State Analysis using Computational Models

Computational models are indispensable for understanding the step-by-step process of chemical reactions involving complex molecules. By modeling the reactants, products, intermediates, and transition states, chemists can gain a detailed picture of the reaction mechanism.

For tetrahydroquinolines, computational studies have been instrumental in explaining the regioselectivity of reactions like nitration. researchgate.net By calculating the energies of the intermediate sigma complexes and transition states for nitration at different positions on the aromatic ring, researchers can predict and rationalize the experimental outcomes. researchgate.net Similarly, the mechanisms of oxidation from tetrahydroquinolines to quinolines and other palladium-catalyzed functionalizations have been investigated using computational models to map out the reaction profiles and identify key intermediates. researchgate.netresearchgate.netnih.gov A transition state represents the highest energy point along the reaction coordinate and its structure provides crucial clues about how the reaction proceeds. youtube.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the electronic environment of each atom. DFT calculations are now routinely used to predict ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov By calculating the magnetic shielding tensors for a proposed structure, one can obtain a theoretical NMR spectrum. Comparing this with the experimental spectrum helps to confirm the structure or assign specific signals. For complex molecules like substituted tetrahydroquinolines, this can be particularly useful in distinguishing between isomers. frontiersin.orgnih.gov

Vibrational frequencies, observed in Infrared (IR) and Raman spectroscopy, correspond to the molecule's vibrational modes. DFT calculations can predict these frequencies with good accuracy. dntb.gov.uaresearchgate.net This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular bond stretches or bends within the this compound molecule.

Table 2: Illustrative Comparison of Experimental vs. Computationally Predicted ¹³C NMR Chemical Shifts Note: This table presents hypothetical data to illustrate the application of computational methods in spectroscopy. The "Experimental" values are placeholders, and "Predicted" values are representative of what modern DFT calculations might yield.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C247.547.2
C326.826.5
C429.128.9
C4a123.5123.1
C5127.0126.8
C6125.5125.2
C7135.0134.6
C8130.2129.9
C8a144.8144.5
C7-Methyl18.518.3
C8-Methyl15.915.6

Conceptual DFT for Reactivity Indices and Selectivity Explanations

Conceptual DFT provides a framework for translating fundamental DFT outputs (like energy and electron density) into chemically intuitive concepts such as electronegativity, chemical hardness, and electrophilicity. mdpi.com These "reactivity indices" help to predict and explain the chemical reactivity and selectivity of molecules.

For this compound, these indices can be calculated to understand its behavior in different reactions.

Fukui Functions and Molecular Electrostatic Potential (MESP) maps can identify the sites most susceptible to electrophilic or nucleophilic attack. For instance, MESP surfaces can highlight electron-rich regions, such as near the nitrogen atom, as likely sites for interaction with electrophiles. mdpi.comresearchgate.net

Chemical Hardness and the Hard-Soft Acid-Base (HSAB) principle can predict the favorability of interactions with other reagents.

These tools have been applied to tetrahydroquinoline derivatives to explain experimental findings, such as the regioselectivity of nitration, by analyzing the reactivity of different positions on the ring. researchgate.netresearchgate.net

Reactivity Profiles and Transformational Research of 7,8 Dimethyl 1,2,3,4 Tetrahydroquinoline

Rolle als Liganden in der Koordinationschemie und Katalyse

Das Stickstoffatom im 7,8-Dimethyl-1,2,3,4-tetrahydrochinolin-Gerüst ermöglicht die Koordination an Metallzentren und macht es zu einem wertvollen Liganden für die Synthese von Metallkomplexen. Diese Komplexe sind für ihre potenziellen Anwendungen in der Katalyse von besonderem Interesse.

Die Synthese von Metallkomplexen mit Tetrahydrochinolin-Liganden erfolgt typischerweise durch die Reaktion des Liganden mit einem geeigneten Metallsalz in einem organischen Lösungsmittel. sysrevpharm.org Das Stickstoffatom des heterocyclischen Rings fungiert als Koordinationsstelle. researchgate.net Beispielsweise wurden chirale Diamine, die auf einem 8-Amino-5,6,7,8-tetrahydrochinolin-Rückgrat basieren, als Liganden in Cp-Metallkomplexen (Cp = Pentamethylcyclopentadienyl) eingesetzt. researchgate.net Die Reaktion eines stöchiometrischen Äquivalents des Liganden mit einem Metallvorläufer wie [Cp*RhCl₂]₂ führt zur Bildung des entsprechenden Komplexes. researchgate.netmdpi.com

Die Charakterisierung dieser Komplexe erfolgt mit verschiedenen spektroskopischen und analytischen Methoden:

Infrarotspektroskopie (IR): Die Koordination des Stickstoffatoms an das Metallzentrum führt zur Entstehung neuer Absorptionsbanden im unteren Frequenzbereich, die den M-N-Schwingungen (Metall-Stickstoff) zugeordnet werden. sysrevpharm.org

Kernspinresonanzspektroskopie (NMR): Die chemischen Verschiebungen der Protonen und Kohlenstoffatome in der Nähe des Stickstoffatoms ändern sich nach der Komplexierung. mdpi.com

Massenspektrometrie: Bestätigt die Molekülmasse des gebildeten Komplexes.

Röntgenkristallographie: Ermöglicht die eindeutige Bestimmung der dreidimensionalen Struktur des Komplexes und liefert genaue Informationen über Bindungslängen und -winkel.

Ein Beispiel für solche Komplexe sind die Rhodium-Katalysatoren C3 und C4, die aus chiralen Diaminen auf Basis eines 8-Amino-5,6,7,8-tetrahydrochinolin-Gerüsts synthetisiert wurden. researchgate.net

Metallkomplexe, die das Tetrahydrochinolin-Gerüst als Liganden enthalten, haben sich als wirksame Katalysatoren in der organischen Synthese erwiesen, insbesondere bei asymmetrischen Transformationen. researchgate.netescholarship.org Die katalytische Aktivität und Selektivität werden dabei sowohl vom Metallzentrum als auch von der Struktur des Liganden beeinflusst.

Ein bemerkenswertes Anwendungsbeispiel ist die asymmetrische Transferhydrierung (ATH) von Dihydroisochinolinen, die wichtige Zwischenprodukte bei der Synthese biologisch aktiver Alkaloide sind. researchgate.net Rhodium-Komplexe, die mit chiralen Liganden auf Basis von 8-Amino-5,6,7,8-tetrahydrochinolin (bekannt als CAMPY) modifiziert sind, zeigten sich als hochwirksam in Bezug auf Reaktivität und Enantioselektivität bei dieser Reaktion. researchgate.net

KatalysatorSubstratProduktUmsatz (%)Enantiomerenüberschuss (ee %)
Rhodium-CAMPY (C3) 1-Phenyl-3,4-dihydroisochinolin(S)-1-Phenyl-1,2,3,4-tetrahydroisochinolin>9995
Rhodium-Me-CAMPY (C4) 1-Phenyl-3,4-dihydroisochinolin(S)-1-Phenyl-1,2,3,4-tetrahydroisochinolin>9993
Rhodium-CAMPY (C3) 1-(4-Methoxyphenyl)-3,4-dihydroisochinolin(S)-1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisochinolin>9996
Rhodium-Me-CAMPY (C4) 1-(4-Fluorphenyl)-3,4-dihydroisochinolin(S)-1-(4-Fluorphenyl)-1,2,3,4-tetrahydroisochinolin>9993

Tabelle basierend auf Daten aus Facchetti et al., 2023. researchgate.net

Diese Ergebnisse unterstreichen das Potenzial von Metallkomplexen auf Basis von 7,8-Dimethyl-1,2,3,4-tetrahydrochinolin als abstimmbare Katalysatoren für die stereoselektive Synthese.

Strategische Anwendung als Bausteine in der komplexen organischen Synthese

Das 7,8-Dimethyl-1,2,3,4-tetrahydrochinolin-Gerüst ist ein wertvoller Baustein für die Synthese komplexerer Moleküle, einschließlich polycyclischer und kondensierter heterocyclischer Systeme. Seine Fähigkeit zur Teilnahme an Mehrkomponenten- und Kaskadenreaktionen macht es zu einem effizienten Werkzeug in der modernen organischen Synthese. researchgate.netnih.gov

Mehrkomponentenreaktionen (MCRs) sind Prozesse, bei denen drei oder mehr Reaktanten in einem einzigen Schritt zu einem Produkt reagieren, was die Synthese komplexer Moleküle effizienter und atomökonomischer macht. nih.govrsc.org Das Tetrahydrochinolin-Gerüst kann an solchen Reaktionen teilnehmen. Ein Beispiel ist die Mannich-Reaktion, eine Dreikomponenten-Kondensationsreaktion zwischen einem Aldehyd (z. B. Formaldehyd), einem Amin und einer Verbindung mit einem sauren Proton. nih.gov In diesem Fall kann das sekundäre Amin (N-H) des Tetrahydrochinolinrings als Nukleophil fungieren, um N-Mannich-Basen zu bilden. nih.gov

Kaskadenreaktionen, auch als Tandem- oder Domino-Reaktionen bekannt, ermöglichen den Aufbau komplexer Strukturen durch eine Folge von intramolekularen Reaktionen, ohne dass Zwischenprodukte isoliert werden müssen. nih.gov Das Tetrahydrochinolin-Gerüst selbst ist oft das Ziel solcher Kaskaden. Beispielsweise können substituierte Tetrahydrochinoline durch organokatalytische Aza-Michael-Michael-Kaskadenreaktionen hergestellt werden. nih.gov Ein moderner Ansatz nutzt auch multienzymatische Kaskaden, um stereoselektiv substituierte Tetrahydrochinoline aus einfachen Vorläufern zu synthetisieren. nih.gov Ein weiteres Beispiel ist die Tandem-Kondensation-Hydrierung von 2-Nitrobenzaldehyd und Acetophenon, die zu 2-Phenyl-1,2,3,4-tetrahydrochinolin führt. osti.gov

Der Tetrahydrochinolin-Kern dient als Ausgangspunkt für die Synthese komplexerer, kondensierter Ringsysteme. Diese Transformationen nutzen die Reaktivität sowohl des aromatischen als auch des alicyclischen Teils des Moleküls.

Ein Ansatz ist die Synthese von Pyrano- und Furano[3,2-c]chinolinen. researchgate.net Diese kondensierten Systeme können durch eine Lewis-Säure-katalysierte Cyclokondensationsreaktion von Anilin-Derivaten (die als Vorläufer des Tetrahydrochinolin-Systems betrachtet werden können) mit cyclischen Enolethern wie 3,4-Dihydro-2H-pyran hergestellt werden. researchgate.net

Eine andere Strategie beinhaltet die Modifikation des Tetrahydrochinolin-Gerüsts, um anschließende Cyclisierungen zu ermöglichen. Beispielsweise wurden 2-substituierte 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydrochinolin-4-carbonsäuren als Vorläufer für die Synthese von tricyclischen Pyrido[4,3,2-de]cinnolin-3-onen verwendet. researchgate.net Darüber hinaus wurde die Konstruktion von Tetrahydrochinolinen mit spirocyclischen Strukturen an der 4-Position beschrieben, was die molekulare Komplexität weiter erhöht. elsevierpure.com Solche Methoden sind wertvoll für die Erzeugung von Molekülbibliotheken für die Wirkstoffforschung.

Redoxchemie des Tetrahydrochinolin-Ringsystems (z. B. Dehydrierung, Disproportionierung)

Die Redoxchemie des 7,8-Dimethyl-1,2,3,4-tetrahydrochinolin-Ringsystems wird durch die Fähigkeit des hydrierten Pyridinrings zur Dehydrierung dominiert, was zur Bildung des entsprechenden aromatischen Chinolins führt.

Die Dehydrierung von Tetrahydrochinolinen zu Chinolinen ist eine wichtige Transformation, die oft durch katalytische Oxidation erfolgt. researchgate.netresearchgate.net Diese Reaktion stellt eine Aromatisierung des heterocyclischen Rings dar. Es wurden verschiedene katalytische Systeme für diese Umwandlung entwickelt, die von heterogenen Metallkatalysatoren bis hin zu metallfreien Systemen reichen.

Ein häufig verwendeter Katalysator ist Palladium auf Kohlenstoff (Pd/C). researchgate.net In jüngerer Zeit wurden umweltfreundlichere Methoden entwickelt, die Luft als Oxidationsmittel verwenden. Ein Beispiel ist die oxidative Dehydrierung von 1,2,3,4-Tetrahydrochinolin-Derivaten unter Verwendung eines metallfreien, mit Stickstoff und Phosphor co-dotierten porösen Kohlenstoffmaterials (NPCH) als heterogener Katalysator. rsc.org Diese Reaktion wird typischerweise in Wasser bei erhöhter Temperatur unter Luftatmosphäre durchgeführt. rsc.org Studien haben gezeigt, dass für diese Reaktion sowohl die N-H-Bindung als auch ein α-Wasserstoffatom an der C-2-Position entscheidend sind. rsc.org

Substrat (Tetrahydrochinolin-Derivat)Produkt (Chinolin-Derivat)Ausbeute (%)
1,2,3,4-TetrahydrochinolinChinolin99
6-Methyl-1,2,3,4-tetrahydrochinolin6-Methylchinolin98
6-Methoxy-1,2,3,4-tetrahydrochinolin6-Methoxychinolin96
6-Chlor-1,2,3,4-tetrahydrochinolin6-Chlorchinolin97
1,2,3,4-TetrahydroisochinolinIsochinolin99

Tabelle basierend auf Daten aus Yuan et al., 2022, unter Verwendung eines NPCH-Katalysators. rsc.org

Während die Dehydrierung die häufigste Redoxreaktion ist, ist eine Disproportionierung theoretisch ebenfalls möglich. Bei einer Disproportionierungsreaktion wird eine einzelne Spezies gleichzeitig oxidiert und reduziert. docbrown.info Im Kontext von Tetrahydrochinolin könnte dies zur Bildung von sowohl Chinolin (Oxidationsprodukt) als auch Decahydrochinolin (Reduktionsprodukt) aus zwei Molekülen Tetrahydrochinolin führen, obwohl diese Reaktivität weniger verbreitet ist als die direkte Dehydrierung.

Tabelle der erwähnten chemischen Verbindungen

Name der Verbindung
7,8-Dimethyl-1,2,3,4-tetrahydrochinolin
8-Amino-5,6,7,8-tetrahydrochinolin
[Cp*RhCl₂]₂
1-Phenyl-3,4-dihydroisochinolin
(S)-1-Phenyl-1,2,3,4-tetrahydroisochinolin
1-(4-Methoxyphenyl)-3,4-dihydroisochinolin
(S)-1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisochinolin
1-(4-Fluorphenyl)-3,4-dihydroisochinolin
(S)-1-(4-Fluorphenyl)-1,2,3,4-tetrahydroisochinolin
Formaldehyd
2-Nitrobenzaldehyd
Acetophenon
2-Phenyl-1,2,3,4-tetrahydrochinolin
3,4-Dihydro-2H-pyran
2-substituierte 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydrochinolin-4-carbonsäuren
Pyrido[4,3,2-de]cinnolin-3-one
Chinolin
6-Methyl-1,2,3,4-tetrahydrochinolin
6-Methylchinolin
6-Methoxy-1,2,3,4-tetrahydrochinolin
6-Methoxychinolin
6-Chlor-1,2,3,4-tetrahydrochinolin
6-Chlorchinolin
1,2,3,4-Tetrahydroisochinolin
Isochinolin
Decahydrochinolin

Acid-Base Equilibria and Protonation Studies in Non-Biological Media

The study of acid-base equilibria and protonation behavior of heterocyclic compounds like 7,8-dimethyl-1,2,3,4-tetrahydroquinoline in non-biological media is fundamental to understanding their reactivity and potential applications in various chemical transformations. While specific experimental data on the acid-base properties of this compound is not extensively documented in publicly available literature, the general behavior of the tetrahydroquinoline scaffold provides a basis for understanding its characteristics.

The tetrahydroquinoline ring system contains a secondary amine nitrogen atom within a partially saturated heterocyclic structure. This nitrogen atom possesses a lone pair of electrons, rendering the molecule basic and susceptible to protonation in acidic media. The basicity of the tetrahydroquinoline core is influenced by the electronic effects of substituents on the aromatic ring and the aliphatic portion of the molecule.

In the case of this compound, the two methyl groups are expected to influence the basicity of the nitrogen atom. Methyl groups are generally considered to be electron-donating through an inductive effect. This electron-donating nature would increase the electron density on the aromatic ring and, by extension, on the nitrogen atom, thereby enhancing its basicity compared to the unsubstituted 1,2,3,4-tetrahydroquinoline (B108954).

Protonation is anticipated to occur at the nitrogen atom, forming a tetrahydroquinolinium cation. This protonation event would significantly alter the molecule's electronic structure and solubility profile, particularly in polar solvents.

While specific pKa values for this compound are not found in the reviewed literature, computational methods can offer predictions for the pKa of related structures. For instance, studies on the prediction of pKa values for drug-like molecules containing amine groups utilize semiempirical quantum chemical methods. peerj.com These computational approaches can provide estimated pKa values that, while not a substitute for experimental data, can be valuable for predicting behavior in different pH environments.

Spectroscopic techniques such as UV-Vis and NMR are powerful tools for studying protonation events. Upon protonation, the UV-Vis absorption spectrum of a tetrahydroquinoline derivative would be expected to exhibit shifts in the absorption maxima (λmax) due to changes in the electronic transitions of the aromatic system. rsc.orgresearchgate.net Similarly, proton NMR spectroscopy can provide direct evidence of protonation, with chemical shift changes observed for protons adjacent to the nitrogen atom and on the aromatic ring. nih.gov

Although detailed experimental studies on this compound are not available, the principles of physical organic chemistry allow for a qualitative understanding of its acid-base properties. The presence of the electron-donating dimethyl groups suggests it is a moderately basic compound, readily protonated in acidic, non-biological media.

Advanced Research Methodologies and Future Directions for 7,8 Dimethyl 1,2,3,4 Tetrahydroquinoline and Analogs

Implementation of Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward in the synthesis of tetrahydroquinolines, offering enhanced safety, efficiency, and scalability. rsc.orgazolifesciences.com Flow chemistry utilizes microreactors or tube reactors where reagents are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. azolifesciences.comwiley-vch.de This level of control often leads to higher yields, improved selectivity, and minimized waste production compared to batch methods. researchgate.net

The synthesis of tetrahydroquinolines and their derivatives has been successfully adapted to flow processes. For instance, multicomponent reactions like the Povarov reaction, which constructs the tetrahydroquinoline core, have been efficiently performed in flow mesoreactors. rsc.orgrsc.org This approach not only accelerates the reaction but also facilitates the rapid generation of compound libraries for screening purposes. rsc.org Furthermore, "telescoped" flow synthesis, where multiple reaction steps are performed sequentially in a continuous stream without isolating intermediates, has been demonstrated for tetrahydroquinoline production, significantly reducing production time and purification steps. researchgate.netresearchgate.net The enhanced heat transfer in flow reactors is particularly advantageous for highly exothermic or cryogenic reactions, enabling transformations that are difficult or hazardous to scale up in batch reactors. wiley-vch.de

ParameterBatch ProcessingFlow Chemistry / Continuous ProcessingReference
ScalabilityDifficult; requires re-optimization for different scales.Easier; achieved by running the system for longer times ("scaling out"). azolifesciences.com
SafetyHigher risk due to large volumes of reagents and potential for thermal runaway.Inherently safer due to small reaction volumes and superior heat exchange. rsc.orgwiley-vch.de
Heat & Mass TransferOften inefficient, leading to temperature and concentration gradients.Highly efficient due to high surface-area-to-volume ratio. azolifesciences.comresearchgate.net
Reaction ControlLess precise control over temperature, mixing, and reaction time.Precise control over all reaction parameters, leading to better reproducibility. azolifesciences.com
Process IntensificationLimited.Enables use of high temperatures/pressures, hazardous reagents, and unstable intermediates safely. azolifesciences.comwiley-vch.de

Application of High-Throughput Experimentation and Automation in Reaction Discovery and Optimization

High-Throughput Experimentation (HTE) and automation are transformative tools in modern medicinal chemistry, enabling the rapid synthesis and screening of large compound libraries to identify new drug leads and optimize reaction conditions. In the context of tetrahydroquinolines, HTE platforms are employed to explore a vast chemical space by varying substituents on the heterocyclic core. rsc.org These automated systems can perform hundreds or thousands of reactions in parallel, using minimal quantities of reagents, which accelerates the discovery of structure-activity relationships (SAR). acs.org

HTE has been instrumental in screening for bioactive tetrahydroquinolines across diverse biological targets. nih.gov However, a significant challenge that has emerged from large-scale screening is the identification of Pan-Assay Interference Compounds (PAINS). acs.orgnih.gov Certain fused tricyclic tetrahydroquinolines have been flagged as potential PAINS, as their activity may stem from reactive byproducts formed during storage or under assay conditions rather than specific target binding of the parent molecule. nih.gov This underscores the importance of careful follow-up studies to validate hits from HTS campaigns and ensure that resources are focused on genuinely promising compounds.

Screening Campaign TargetScaffold TypeObservation/OutcomeReference
Protein-Protein Interactions (PPIs)Fused Tricyclic TetrahydroquinolinesIdentified as frequent hitters in multiple AlphaScreen assays. nih.gov
Various Enzyme and Receptor AssaysFused Tricyclic TetrahydroquinolinesActivity often attributed to compound instability and reactivity, characteristic of PAINS. acs.orgnih.gov
La-RNA InteractionGeneral Small MoleculesHigh-throughput fluorescence polarization (FP) assay used to identify inhibitors. acs.org
Hit-to-Lead OptimizationFused Tricyclic TetrahydroquinolinesPrograms often fail to improve potency or establish clear SAR, suggesting non-specific activity. acs.org

Integration of Machine Learning and Artificial Intelligence for Synthetic Route Planning and Retrosynthesis

These AI tools can be broadly categorized into template-based and template-free models. nih.govarxiv.org

Template-based methods use a set of predefined reaction rules or templates extracted from reaction databases. They match these templates to the target molecule to suggest disconnections. arxiv.org

Template-free methods , often employing sequence-to-sequence models or graph neural networks (GNNs), treat molecules as sequences of text or graphs. engineering.org.cnmit.edu This allows them to predict retrosynthetic steps without relying on predefined rules, potentially discovering entirely new transformations. arxiv.org

By integrating these models with search algorithms like Monte Carlo Tree Search (MCTS), AI platforms can map out entire multi-step synthesis pathways, evaluating them based on factors like step count, cost of starting materials, and predicted yield. nih.govchemrxiv.org This data-driven approach accelerates the design of synthetic routes for novel tetrahydroquinoline analogs, helping chemists navigate the vast search space of possible reactions to find the most promising pathways. engineering.org.cnnih.gov

ApproachDescriptionAdvantagesLimitationsReference
Template-BasedUses predefined reaction rules (templates) extracted from known chemistry to suggest disconnections.High accuracy for reactions within the known chemical space; chemically intuitive results.Cannot discover novel reaction types; limited by the quality and scope of the template library. arxiv.org
Semi-Template-BasedIdentifies the reaction center and then predicts the required synthons, offering more flexibility than rigid templates.Balances chemical knowledge with generative capabilities; can handle a broader range of reactions.Still relies on recognizing known reaction patterns. arxiv.org
Template-FreeTreats retrosynthesis as a translation problem (e.g., product SMILES to reactant SMILES) or a graph editing task, without explicit rules.Capable of discovering entirely novel transformations and pathways not present in the training data.Predictions can sometimes be chemically unreasonable; may require more computational resources. engineering.org.cnarxiv.org

Exploration of Novel Catalytic Transformations Involving the Tetrahydroquinoline Moiety

Catalysis is the cornerstone of modern organic synthesis, and the development of novel catalytic transformations is critical for the efficient and selective construction of the tetrahydroquinoline framework. acs.org Researchers are exploring a wide array of catalytic systems to build and functionalize this heterocyclic core with high precision.

Domino reactions, also known as cascade reactions, are highly efficient processes that form multiple chemical bonds in a single operation without isolating intermediates, contributing to atom economy and green chemistry. nih.gov Various domino strategies have been developed for tetrahydroquinoline synthesis. nih.gov Another powerful strategy is the "borrowing hydrogen" (BH) methodology, an atom-economical process where an alcohol is temporarily oxidized to a carbonyl intermediate, which then participates in a C-N or C-C bond-forming reaction before the hydrogen is returned by the catalyst. nih.gov Manganese and Ruthenium-based pincer complexes have been shown to effectively catalyze the synthesis of tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via this method. nih.govnih.gov

Furthermore, late-stage functionalization through C-H activation is a major goal, allowing for the direct modification of the tetrahydroquinoline core. chemrxiv.orgbohrium.com Selective deprotonation at the C4 position using organolithium reagents has been achieved, enabling the introduction of various substituents. chemrxiv.orgresearchgate.net A diverse range of metal catalysts, including those based on gold, palladium, cobalt, and titanium, are being used to drive unique cyclization, hydrogenation, and cross-coupling reactions to access a wide variety of substituted tetrahydroquinolines with high yields and selectivities. researchgate.netnih.govorganic-chemistry.org

Catalytic System/MethodTransformationKey FeaturesReference
Manganese PN³ Pincer ComplexBorrowing Hydrogen (BH) MethodologyAtom-efficient synthesis from 2-aminobenzyl alcohols and secondary alcohols; water is the only byproduct. nih.gov
Half-Sandwich Ruthenium ComplexesOne-Pot Synthesis & HydrogenationCatalyzes both the initial cyclization to form quinolines and their subsequent hydrogenation to tetrahydroquinolines. nih.gov
Gold Catalysis / Chiral PhosphateTandem Hydroamination/Asymmetric Transfer HydrogenationProvides enantiomerically enriched tetrahydroquinolines with excellent yields and selectivities. organic-chemistry.org
Organolithiums / Phosphoramide (B1221513) LigandsC4-H Deprotonation/FunctionalizationEnables direct and selective functionalization at the 4-position of the tetrahydroquinoline core. chemrxiv.orgbohrium.comresearchgate.net
Cobalt-Amido Cooperative CatalystPartial Transfer HydrogenationSelectively reduces quinolines to 1,2-dihydroquinolines, preventing overreduction to tetrahydroquinolines. nih.gov

Development and Utilization of Advanced In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing a continuous stream of data without altering the reaction environment. mt.com This Process Analytical Technology (PAT) approach is invaluable for developing robust and efficient syntheses of tetrahydroquinolines.

Operando spectroscopy, which involves characterization under actual reaction conditions, has proven particularly insightful. numberanalytics.com For example, operando magic-angle spinning nuclear magnetic resonance (MAS-NMR) spectroscopy has been used to study the tandem synthesis of substituted tetrahydroquinolines. rsc.org This powerful technique allowed for the detection of stable and unstable reaction intermediates, including transient dihydroquinoline species, thereby elucidating the complex reaction network and guiding process optimization. rsc.org

Other key in-situ techniques include:

FTIR and Raman Spectroscopy : These vibrational spectroscopy methods provide real-time information on the concentration of reactants, products, and key intermediates by tracking characteristic functional group vibrations. mt.comspectroscopyonline.com

UV/Vis Spectroscopy : A cost-effective method for monitoring changes in chromophores during a reaction, useful for tracking the formation or consumption of conjugated systems. mdpi.com

By combining these real-time analytical methods with automated synthesis platforms, researchers can rapidly identify optimal reaction conditions, understand mechanistic pathways, and ensure process robustness for the scalable production of 7,8-Dimethyl-1,2,3,4-tetrahydroquinoline and its analogs. mt.com

TechniqueType of Information ProvidedAdvantagesLimitationsReference
Operando MAS-NMRStructural information on intermediates (stable and transient), reaction kinetics, mechanistic pathways.Provides detailed structural data under actual process conditions (high temperature/pressure).Requires specialized equipment; lower sensitivity compared to other methods. rsc.org
In-situ FTIRReal-time concentration profiles of species with IR-active functional groups (e.g., C=O, N-H).Highly versatile, robust, and widely applicable to organic reactions.Water and other polar solvents can have strong interfering absorptions. mt.comspectroscopyonline.com
In-situ RamanReal-time concentration profiles of species with Raman-active bonds (e.g., C=C, C-S, symmetric vibrations).Excellent for aqueous systems; complementary to FTIR; can use fiber-optic probes.Fluorescence from samples can interfere with the signal; weaker signal than FTIR. mt.comspectroscopyonline.com
In-situ UV/VisConcentration of analytes with chromophores; useful for monitoring conjugated systems.Cost-effective, simple, and sensitive.Provides limited structural information; spectra can be broad and overlapping. mdpi.com

Challenges and Opportunities in the Diversification and Precision Synthesis of Substituted Tetrahydroquinolines

Despite significant progress, the synthesis and diversification of substituted tetrahydroquinolines still present notable challenges and opportunities. The primary goal is to develop synthetic methods that offer precise control over substitution patterns, allowing for the creation of diverse molecular libraries for biological screening and the efficient synthesis of specific, complex targets.

Challenges:

Site Selectivity: Achieving chemo- and regioselectivity in C-H functionalization reactions on the complex tetrahydroquinoline scaffold remains a major hurdle. Many methods rely on directing groups, and developing general, undirected functionalization strategies is an ongoing challenge. chemrxiv.org

Stereocontrol: The creation of chiral centers, particularly at the C2 and C4 positions, with high enantioselectivity is crucial for developing pharmacologically active compounds. This requires the design of sophisticated asymmetric catalysts. organic-chemistry.org

Substrate Scope: Many existing synthetic methods are limited in their substrate scope, failing to tolerate a wide range of functional groups. Broadening the applicability of these reactions is essential for creating chemical diversity.

Nuisance Compounds: As seen in high-throughput screening, some tetrahydroquinoline scaffolds can act as PAINS, producing false-positive results. acs.orgnih.gov Differentiating these from genuinely active compounds and designing libraries that avoid such scaffolds is a key challenge.

Opportunities:

Novel Catalysis: The exploration of new catalytic systems, including earth-abundant metal catalysts (e.g., manganese, iron, cobalt) and cooperative catalysts, offers a pathway to more sustainable and selective transformations. nih.govresearchgate.netnih.gov

Late-Stage Functionalization: Improving methods for direct C-H functionalization would revolutionize the field, enabling the rapid modification of complex, pre-built tetrahydroquinoline cores. This allows for the diversification of drug candidates at a late stage in the synthesis. chemrxiv.orgresearchgate.net

Integration of Technologies: The synergy between flow chemistry, AI-driven synthesis planning, and automated high-throughput experimentation presents a powerful opportunity. rsc.orgengineering.org.cn This integrated workflow can dramatically accelerate the entire discovery cycle, from route design and reaction optimization to library synthesis and biological evaluation.

Biocatalysis: The use of enzymes, such as imine reductases, offers a green and highly selective alternative for producing chiral tetrahydroquinolines and other amine-containing compounds. researchgate.net

By addressing these challenges and capitalizing on emerging opportunities, the chemical community can continue to unlock the full potential of the this compound scaffold and its analogs in medicine and materials science.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 7,8-Dimethyl-1,2,3,4-tetrahydroquinoline, and how do substituent positions influence reaction pathways?

The synthesis of 7,8-dimethyl-substituted tetrahydroquinolines typically involves cyclization strategies, where substituent positions dictate reagent selection and reaction conditions. For example, bifunctional tetrahydroquinoline derivatives can be synthesized via intramolecular cyclization of N-(3-chloro-2-hydroxypropyl) intermediates (e.g., from epichlorohydrin and aromatic amines) . Substituent steric and electronic effects are critical: electron-donating groups like methyl at the 7,8-positions may favor electrophilic aromatic substitution or Friedel-Crafts alkylation pathways. Reaction optimization often requires temperature control (e.g., reflux in polar solvents like DMF) and catalysts such as Lewis acids (e.g., AlCl₃) .

Q. What analytical techniques are essential for characterizing this compound derivatives?

Structural confirmation relies on ¹H/¹³C NMR to identify methyl group environments (e.g., δ 1.2–1.5 ppm for CH₃ in tetrahydroquinoline rings) and mass spectrometry (ESI-MS) for molecular ion verification . For regiochemical assignments, 2D NMR (e.g., COSY, HSQC) resolves coupling between adjacent protons, while X-ray crystallography provides absolute stereochemistry in crystalline derivatives. Purity is assessed via HPLC (>98% purity thresholds are typical in pharmacological studies) .

Advanced Research Questions

Q. How can QSAR models elucidate the PPARα/γ agonistic activity of this compound derivatives?

Quantitative Structure-Activity Relationship (QSAR) studies utilize molecular descriptors (e.g., logP, polar surface area, H-bond acceptors) to correlate structural features with PPAR binding. For dimethyl-substituted derivatives, hydrophobic interactions and steric bulk at the 7,8-positions enhance PPARγ selectivity by fitting into hydrophobic ligand-binding domains . A dataset of 18 tetrahydroquinoline analogs (Table 1 in ) was analyzed using multiple linear regression (MLR) and partial least squares (PLS), revealing that electron-withdrawing substituents on the aromatic ring improve agonistic potency. Computational docking (e.g., AutoDock Vina) further validates binding poses in PPARγ’s AF-2 helix .

Q. What catalytic systems enable efficient dehydrogenation of this compound to quinoline derivatives?

The Fe-ISAS/CN catalyst (single-atom Fe on N-doped carbon) achieves 100% conversion and selectivity in dehydrogenating tetrahydroquinolines to quinolones under mild conditions (e.g., 80°C, 12 h in toluene) . Mechanistic studies suggest Fe-N₄ sites facilitate H₂ elimination via a β-hydride elimination pathway. Comparatively, traditional catalysts like Pd/C require higher temperatures (150°C) and suffer from leaching . Recycling experiments show Fe-ISAS/CN retains >80% activity after 5 cycles, making it superior to nanoparticle-based systems (e.g., Fe-NPs/CN) .

Q. How do 7,8-dimethyl substituents modulate the pharmacokinetic and pharmacodynamic profiles of 1,2,3,4-tetrahydroquinoline derivatives?

Methyl groups at the 7,8-positions enhance metabolic stability by blocking cytochrome P450 oxidation sites, as shown in analogs with extended plasma half-lives (e.g., t₁/₂ > 6 h in murine models) . In STAT5 inhibitors, the 7,8-dimethyl configuration improves blood-brain barrier penetration (logBB > 0.3) due to increased lipophilicity (clogP ~3.5) . However, excessive hydrophobicity may reduce aqueous solubility, necessitating formulation optimization (e.g., nanoemulsions or cyclodextrin complexes) .

Methodological Considerations

  • Synthetic Challenges : Steric hindrance at the 7,8-positions complicates functionalization; microwave-assisted synthesis reduces reaction times and byproducts .
  • Data Contradictions : While dimethyl groups generally enhance PPARγ affinity , some studies report reduced activity due to unfavorable van der Waals clashes in the binding pocket—highlighting the need for molecular dynamics simulations .
  • Safety : Although this compound lacks acute toxicity data, related tetrahydroquinolines (e.g., CAS 635-46-1) are classified as irritants (GHS Category 4); use fume hoods and PPE during handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.